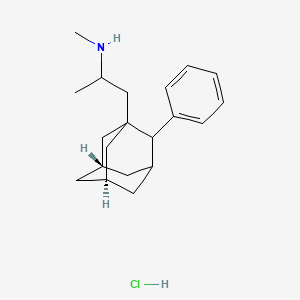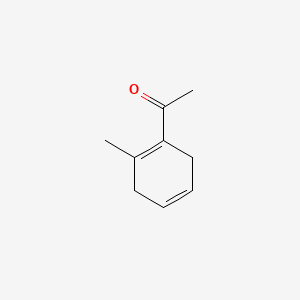![molecular formula C10H9N3O B13828663 4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one CAS No. 41740-49-2](/img/structure/B13828663.png)
4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused ring system that includes an imidazole ring and a quinoxaline ring, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a base to form the quinoxaline ring, followed by cyclization with an imidazole derivative . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent production of the compound.
化学反応の分析
Types of Reactions
4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine-substituted imidazoquinoxalines.
科学的研究の応用
4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]quinoxalines: Similar in structure but differ in the position of the nitrogen atoms within the ring system.
Pyrrolo[1,2-a]quinoxalines: Contain a pyrrole ring instead of an imidazole ring.
Thiazolo[3,4-a]quinoxalines: Feature a thiazole ring fused to the quinoxaline ring.
Uniqueness
4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one is unique due to its specific ring fusion pattern and the presence of a methyl group at the 4-position. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
41740-49-2 |
|---|---|
分子式 |
C10H9N3O |
分子量 |
187.20 g/mol |
IUPAC名 |
11-methyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one |
InChI |
InChI=1S/C10H9N3O/c1-6-10(14)12-8-4-2-3-7-9(8)13(6)5-11-7/h2-6H,1H3,(H,12,14) |
InChIキー |
VRQSPYXESBSCQW-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC2=CC=CC3=C2N1C=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


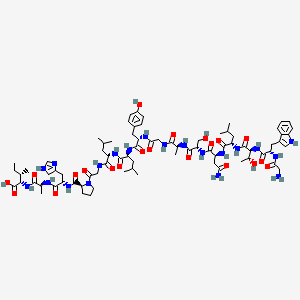
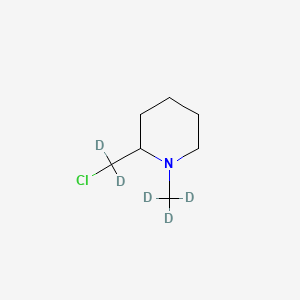
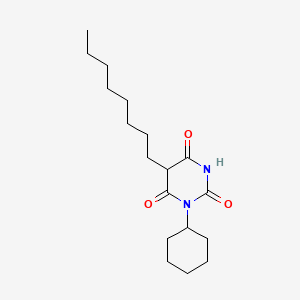
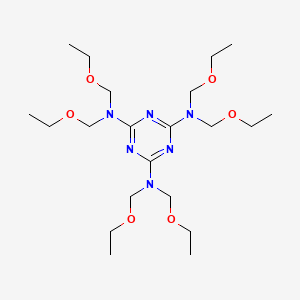
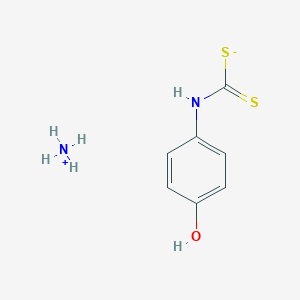
![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)
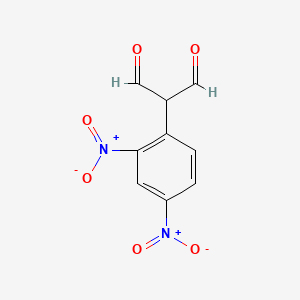
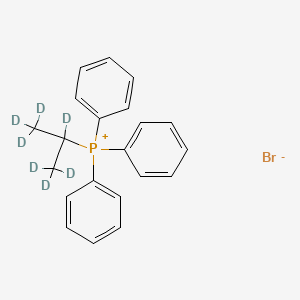
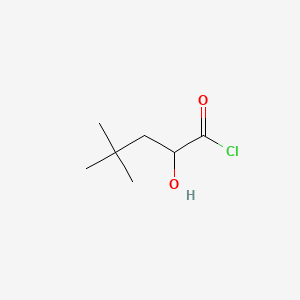
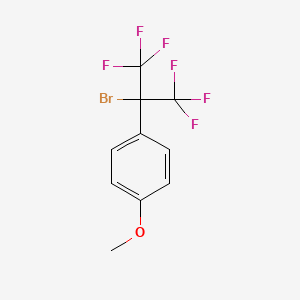
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)
![2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B13828636.png)
